Suclofenide
Description
Suclofenide is a pharmacological agent classified as an anticonvulsant, primarily used in the management of seizure disorders. While detailed mechanistic studies are sparse in the available literature, its inclusion among neuroactive compounds such as carbonic anhydrase inhibitors and dopamine receptor antagonists suggests a role in modulating neuronal excitability .
Properties
IUPAC Name |
3-chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIHCCIFJCSFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865536 | |
| Record name | 3-Chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30279-49-3 | |
| Record name | 3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30279-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suclofenide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030279493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suclofenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCLOFENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0537Z59Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Suclofenide can be synthesized through various methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I) . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields. Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst . Industrial production methods typically involve large-scale synthesis using these or similar routes to ensure high yield and purity.
Chemical Reactions Analysis
Suclofenide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Suclofenide has a wide range of scientific research applications:
Mechanism of Action
Suclofenide exerts its effects by inhibiting the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory process . By binding to ligand and receptor sites, as well as ion channels, this compound modulates the activity of these molecular targets and pathways, leading to its anticonvulsant and anti-inflammatory effects .
Comparison with Similar Compounds
Mechanism of Action
| Compound | Primary Mechanism | Therapeutic Class |
|---|---|---|
| Suclofenide | Anticonvulsant (mechanism unspecified) | Antiepileptic |
| Sultiame | Carbonic anhydrase inhibition | Antiepileptic |
| Sulpiride | Dopamine D2 receptor antagonism | Antipsychotic |
| Sulindac sulfide | Non-competitive γ-endopeptidase inhibition | Anti-inflammatory/Enzyme modulator |
Key Insights :
- This compound vs. Sultiame : While both are anticonvulsants, Sultiame’s carbonic anhydrase inhibition reduces neuronal hyperexcitability by altering ion gradients, a mechanism distinct from this compound’s unspecified action .
- This compound vs. Sulpiride : Sulpiride’s D2 receptor antagonism addresses psychiatric conditions (e.g., schizophrenia), highlighting a functional divergence from this compound’s seizure-focused application .
Key Insights :
- This compound’s niche as an anticonvulsant contrasts with Sugammadex sodium’s role in anesthesia reversal and Sulforhodamine 101’s non-therapeutic research applications .
Pharmacological Profiles
Available data on physicochemical properties, bioavailability, and adverse effects are absent in the provided evidence. However, structural analogs like Sulpiride and Sultiame exhibit well-documented profiles:
- Sultiame : High plasma protein binding, renal excretion, and side effects like metabolic acidosis due to carbonic anhydrase inhibition.
- Sulpiride : Extrapyramidal side effects common with D2 antagonists, contrasting with this compound’s unspecified tolerability .
Biological Activity
Suclofenide is a compound primarily recognized for its therapeutic applications, particularly in the treatment of gastrointestinal disorders. It is classified as a benzenesulfonamide derivative and has been investigated for its biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, which have been documented in various studies. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings:
- A study demonstrated that this compound reduced carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent. The compound showed a dose-dependent response with a maximum inhibition rate of approximately 87% at higher concentrations .
| Dosage (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 20 | 67 |
| 30 | 87 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, revealing its effectiveness against various pathogenic bacteria.
Case Study:
In a comparative study assessing the antimicrobial efficacy of several benzenesulfonamide derivatives, this compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
This indicates that this compound possesses considerable antibacterial activity, which may be beneficial in treating infections caused by these organisms .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with biological targets. Studies utilizing molecular docking simulations have suggested that this compound binds effectively to COX enzymes, thereby inhibiting their activity and reducing inflammation .
4. Safety and Toxicology
While the therapeutic benefits of this compound are promising, safety assessments are crucial for its clinical application. Toxicological studies have indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal models.
5. Clinical Applications
This compound has been utilized in clinical settings primarily for gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Its effectiveness in these conditions is attributed to its ability to enhance mucosal defense mechanisms and reduce gastric acidity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
